![molecular formula C20H18N2O4S B2933804 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477551-06-7](/img/structure/B2933804.png)

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

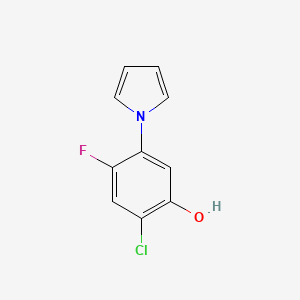

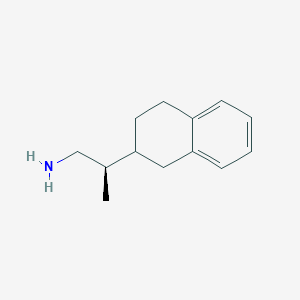

The compound contains several functional groups including an ethoxyphenyl group, a thiazole ring, and a benzodioxine ring. These groups could potentially contribute to the compound’s reactivity and biological activity .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes a thiazole ring (a five-membered ring with nitrogen and sulfur atoms), a benzodioxine ring (a fused six-membered benzene and dioxine ring), and an ethoxyphenyl group (a phenyl ring with an ethoxy substituent). The presence of these functional groups could influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the amide bond could potentially undergo hydrolysis, and the thiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy group could increase its solubility in organic solvents .Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been recognized for their potent antimicrobial properties. The compound could be explored for its efficacy against various bacterial and fungal strains. Research has shown that thiazoles can be effective against a range of pathogens, including Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger .

Anticancer and Cytotoxic Effects

Thiazoles are also known for their antitumor and cytotoxic activities. They have been synthesized and tested against various human tumor cell lines, showing promising results in inhibiting cancer cell growth . This compound could be a candidate for further research in cancer therapy, particularly in drug design and development.

Anti-inflammatory Properties

The anti-inflammatory potential of thiazole compounds is another area of interest. They have been studied for their ability to reduce inflammation, which is a key factor in many chronic diseases . This compound could be investigated for its effectiveness in treating inflammatory conditions.

Antiviral Applications

Thiazole derivatives have shown potential as antiviral agents. They could be used in the development of new drugs to treat viral infections, including HIV . The compound’s structure could be modified to enhance its antiviral properties.

Neuroprotective Uses

Thiazoles have been reported to have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . Research into this compound could focus on its potential to protect nerve cells from damage.

Antidiabetic Activity

Some thiazole derivatives have been identified as having antidiabetic activity, making them potential candidates for diabetes treatment . The compound could be evaluated for its ability to regulate blood sugar levels.

Antioxidant Properties

Thiazoles have been associated with antioxidant properties, which play a crucial role in preventing oxidative stress-related diseases . This compound could be assessed for its capacity to scavenge free radicals.

Enzyme Inhibition

Thiazole compounds have been studied for their enzyme inhibition capabilities, which is significant in the development of drugs for various diseases . This compound could be researched for its potential to inhibit specific enzymes involved in disease pathways.

Safety and Hazards

Future Directions

Mechanism of Action

Thiazoles

This compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological activity of thiazole derivatives can be influenced by the substituents on the thiazole ring .

Indole Derivatives

This compound also seems to have structural similarities to indole derivatives. Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name |

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-2-24-15-6-3-13(4-7-15)16-12-27-20(21-16)22-19(23)14-5-8-17-18(11-14)26-10-9-25-17/h3-8,11-12H,2,9-10H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRBTHMDLMXDJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2933721.png)

![1-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2933724.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2933727.png)

![methyl 3-(methylcarbamoyl)-2-(3-tosylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2933729.png)

![Ethyl 5-butyramido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2933730.png)

![3-(3-Bromophenyl)-2-[5-(4-methoxybenzoyl)-2-thienyl]acrylonitrile](/img/structure/B2933739.png)

![(E)-2-amino-N-(3-methoxypropyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2933740.png)